
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” likely refers to a compound that contains an o-phenylenediamine (a benzene ring with two amine groups) where the amine groups are protected by tert-butoxycarbonyl (Boc) groups . Boc groups are commonly used in organic synthesis to protect amine groups during a reaction .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” would consist of a benzene ring (from the o-phenylenediamine) with two amine groups that are each connected to a Boc group . The Boc group itself consists of a carbonyl group (C=O) connected to an oxygen atom, which is in turn connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The Boc groups in “N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” can be removed under acidic conditions or by certain reagents like trifluoroacetic acid (TFA) . This would regenerate the free amine groups . Additionally, the compound could potentially undergo reactions at the aromatic ring, such as electrophilic aromatic substitution .作用機序
The mechanism of action of N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine is not fully understood. It is believed that it acts as a substrate for enzymes, and it is also believed to bind to proteins in solution. It is thought to interact with the amino acids in proteins, which can lead to changes in the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. It has been shown to have some effects on enzymes, but the exact mechanism is not yet known. It is possible that it could have an effect on the structure and function of proteins, but further research is needed to understand this.
実験室実験の利点と制限
The advantages of using N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine in lab experiments are that it is relatively easy to synthesize, it is relatively stable, and it is relatively non-toxic. The main limitation is that it is not very soluble in water, so it is not suitable for experiments that require a water-based solution.
将来の方向性
There are many potential future directions for N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine research. One potential direction is to further study its biochemical and physiological effects. Additionally, research could be done to develop new methods for synthesizing this compound, as well as to develop new applications for this compound. Finally, research could be done to further understand the mechanism of action of this compound, and to develop new ways to use it in the lab.
合成法
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine can be synthesized using a variety of methods. The most common method is the reaction of o-phenylenediamine with tert-butyl bromoacetate, which yields this compound in a yield of greater than 90%. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. It is important to note that the reaction should be carried out in an anhydrous environment to avoid the formation of byproducts.
科学的研究の応用
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine has a variety of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, chromatography, and biochemistry. In organic synthesis, it is used as a protecting group for amines. It can also be used in the synthesis of polymers, polyamides, and polysaccharides. In chromatography, it is used as a stationary phase for reversed-phase high-performance liquid chromatography (HPLC). In biochemistry, it is used as a substrate for enzymes, and it can also be used to detect proteins in solution.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPWRGXKKBXCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2670806.png)
![5-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2670807.png)
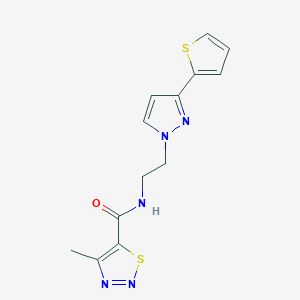
![6,7-dimethoxy-3-(3-methoxypropyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2670811.png)
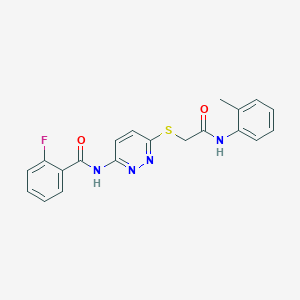
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)
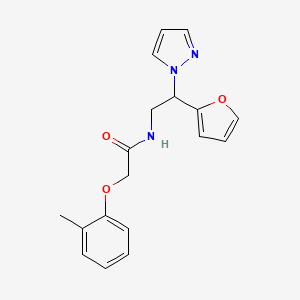
![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)

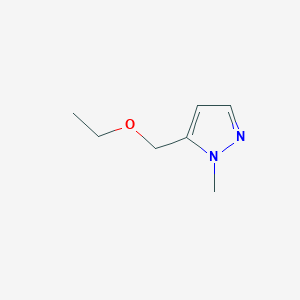
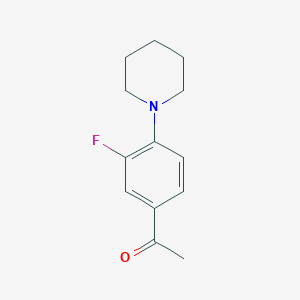
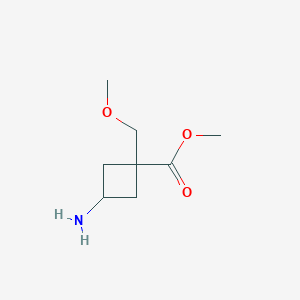
![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)
![N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2670828.png)